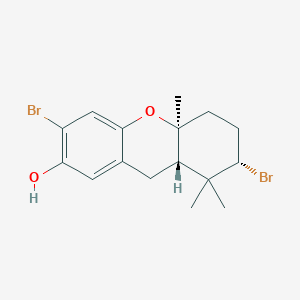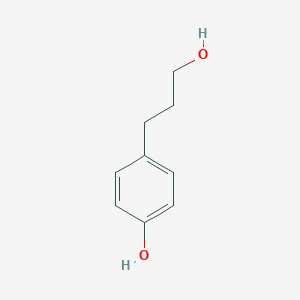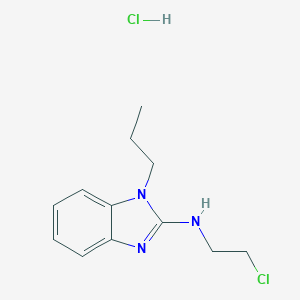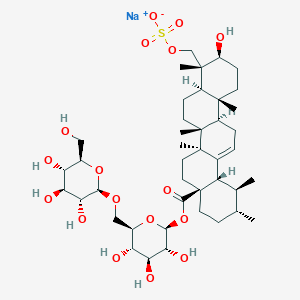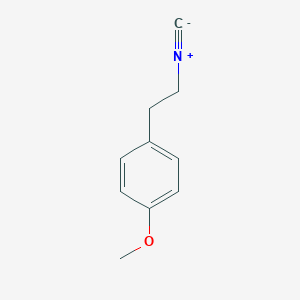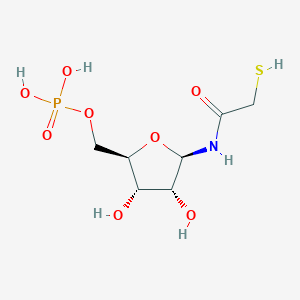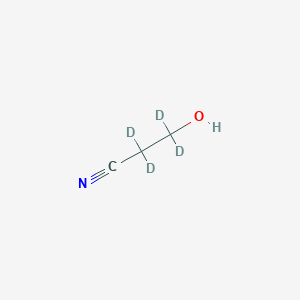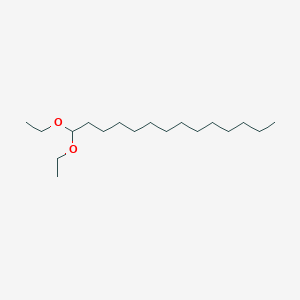![molecular formula C11H12N2O4S2 B051763 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-93-3](/img/structure/B51763.png)
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMBT, is a heterocyclic organic compound that belongs to the class of benzothiadiazine derivatives. CMBT has been widely studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and hypertension. In
作用机制
The exact mechanism of action of CMBT is not fully understood. However, studies have suggested that CMBT exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CMBT has also been found to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX.
生化和生理效应
CMBT has been shown to have various biochemical and physiological effects. Studies have demonstrated that CMBT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Additionally, CMBT has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, CMBT has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals by regulating the expression of various genes involved in glucose metabolism.
实验室实验的优点和局限性
CMBT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, CMBT has been extensively studied, and its therapeutic potential has been well-documented. However, CMBT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMBT can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on CMBT. One area of research is to further elucidate the mechanism of action of CMBT and its interactions with various signaling pathways and enzymes. Additionally, further studies are needed to explore the potential therapeutic applications of CMBT in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, research is needed to develop more efficient synthesis methods for CMBT and to improve its solubility in water.
In conclusion, CMBT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
合成方法
CMBT can be synthesized by reacting 2-mercaptoacetic acid with 2-amino-4-methylsulfonylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with methylamine to form CMBT.
科学研究应用
CMBT has been extensively studied for its potential therapeutic applications. Studies have shown that CMBT exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMBT has been shown to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Furthermore, CMBT has been found to possess anti-hypertensive properties by reducing blood pressure and improving endothelial function.
属性
CAS 编号 |
124802-93-3 |
|---|---|
产品名称 |
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C11H12N2O4S2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
规范 SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



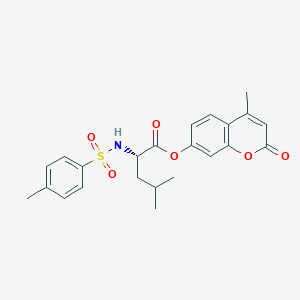
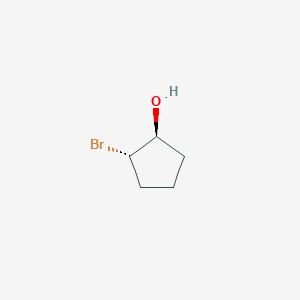
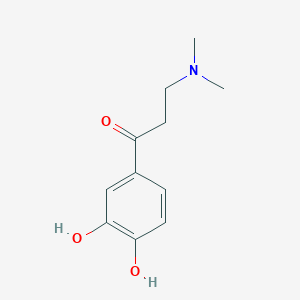
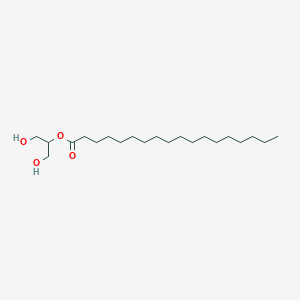
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
